1-(1H-Indazol-6-yl)ethanol
Overview
Description
1-(1H-Indazol-6-yl)ethanol is a compound that contains an indazole core, which is a bicyclic molecule consisting of a benzene ring fused to a pyrazole ring . It has the molecular formula C9H10N2O .
Molecular Structure Analysis
The molecular structure of this compound consists of a nine-membered carbon chain with two nitrogen atoms and one oxygen atom . The indazole core is a bicyclic structure made up of a benzene ring fused to a pyrazole ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved papers, indazole-containing compounds are known to participate in a variety of chemical reactions due to their heterocyclic nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not explicitly mentioned in the retrieved papers .Safety and Hazards
Future Directions
Indazole-containing compounds, including 1-(1H-Indazol-6-yl)ethanol, continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods .
properties
IUPAC Name |
1-(1H-indazol-6-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6(12)7-2-3-8-5-10-11-9(8)4-7/h2-6,12H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEDKZAFQMMHBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=NN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738969 | |
Record name | 1-(1H-Indazol-6-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
181820-44-0 | |
Record name | 1-(1H-Indazol-6-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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